molecular formula C9H14ClN3 B1369474 N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 3298-28-0

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B1369474
CAS RN: 3298-28-0
M. Wt: 199.68 g/mol
InChI Key: KOJAIQGHMRKCQR-UHFFFAOYSA-N
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Description

The compound “N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom substituted at the 6th position of the pyridine ring and two dimethylamino groups attached to an ethane moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic substitution reactions, where the chlorine atom on the pyridine ring acts as a leaving group .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen makes the ring aromatic. The chlorine atom and the dimethylamino groups are likely to significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino groups. The chlorine could potentially undergo nucleophilic substitution reactions, while the amino groups could take part in a variety of reactions, including those involving protonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar dimethylamino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Nitric Oxide Sensing

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine and its derivatives have been utilized in the development of nitric oxide sensors. Copper(II) complexes synthesized with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, have shown the capability to indicate the presence of nitric oxide through the reduction of Cu(II) to Cu(I) in various solvents. This application is crucial in environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).

CO2 Capture

In the context of carbon capture, N1, N2-dimethylethane-1,2-diamine (DMEDA), a related compound, demonstrates potential as an efficient absorbent for CO2. The equilibrium solubility and reaction kinetics of CO2 absorption into aqueous DMEDA solutions have been explored, indicating its viability in environmental applications for reducing atmospheric CO2 levels (Zheng et al., 2020).

Antimicrobial Activity

Schiff base zinc complexes derived from N, N-dimethylethane-1,2-diamine, which is structurally similar to N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, have been studied for their antimicrobial activity. These complexes show effectiveness against various microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential applications in the development of new antimicrobial agents (Xue, Zhao, Han, & Feng, 2011).

Methyl Migration in Chemical Analysis

The compound has been studied in the context of intramolecular methyl migration, crucial in understanding chemical reactions and molecular transformations. This knowledge aids in the development of novel synthetic pathways and the understanding of reaction mechanisms (Zhang, Yao, & Guo, 2008).

Fluorescence Studies and DNA Binding

Its derivatives have been used in fluorescence studies and DNA binding analysis. For example, fluorescent mixed ligand copper(II) complexes of anthracene-appended Schiff bases, including derivatives of N1,N2-dimethylethane-1,2-diamine, have been investigated for their binding affinity to DNA and nuclease activity, which is significant in the field of biochemistry and molecular biology (Jaividhya et al., 2015).

properties

IUPAC Name

N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAIQGHMRKCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605670
Record name N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

CAS RN

3298-28-0
Record name N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropyridine (29.6 g., 0.20 mole) and unsymmetrical dimethylethylenediamine (52.9 g., 0.60 mole) in 100 ml of pyridine is stirred at reflux for 48 hours. The pyridine is removed under reduced pressure and the residual mixture is poured into water and made basic with excess sodium hydroxide. The product is extracted into ethyl acetate which is then concentrated and the residual oil is distilled. 2-(2-Dimethylaminoethylamino)-6-chloropyridine boiling at 104°-105° at 0.2 mm is collected in 70% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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